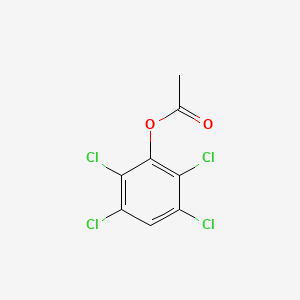

2,3,5,6-Tetrachlorophenol acetate

Descripción general

Descripción

2,3,5,6-Tetrachlorophenyl acetate is a chemical compound with the formula C8H4Cl4O2 . It has a molecular weight of 273.928 .

Synthesis Analysis

The synthesis of 2,3,5,6-Tetrachlorophenyl acetate can be achieved through the diazotisation of 3,4,5,6-tetrachloroanthranilic acid in concentrated sulphuric acid solution and subsequent steam distillation of the diazonium sulphate solution .Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrachlorophenyl acetate can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

2,3,5,6-Tetrachlorophenyl acetate is a brown solid with a phenol odor . It is soluble in sodium hydroxide solutions and most organic solvents, but insoluble in water .Aplicaciones Científicas De Investigación

Solubility Studies

A study measuring the solubility of chlorinated phenols, including compounds structurally similar to 2,3,5,6-tetrachlorophenyl acetate, in various solvents at different temperatures, offers insights into the physical properties of these compounds. Such research is crucial in the pharmaceutical and chemical industries for process optimization and formulation development (Wang et al., 2012).

Bioremediation

A study explored the degradation of chlorinated phenols, like 2,3,5,6-tetrachlorophenol, through a two-stage process combining pulse electric discharge with bioremediation. This approach is significant in environmental science, offering a method to break down persistent organic pollutants in contaminated sites (Chauhan et al., 1999).

Complex Synthesis

Research on the synthesis of platinum complexes using chlorinated phenols demonstrates the application of these compounds in the field of inorganic chemistry, particularly in the development of novel coordination compounds and catalysts (Cave et al., 1999).

Environmental Monitoring

Studies on the degradation and transformation of chlorinated phenols, including 2,3,5,6-tetrachlorophenyl acetate, in various environmental conditions, contribute to understanding the fate of these compounds in nature. This research is vital for environmental monitoring and assessing the impact of industrial pollutants (Van Dort & Bedard, 1991).

Crystallography and Material Science

Research on the crystal structure of compounds containing chlorinated phenols provides insights into the molecular structure and propertiesof these compounds, which is essential in material science for the development of new materials and understanding their interactions at the molecular level (Zhang et al., 1995).

Dechlorination Studies

The study of dechlorination processes, especially in phototrophic enrichment cultures, is critical for understanding the biodegradation of chlorinated compounds. This research has implications for environmental biotechnology, particularly in the treatment of pollutants (Montgomery & Vogel, 1992).

Redox Potential and Microbial Degradation

Investigations into the effects of redox potential on microbial degradation of chlorinated phenols highlight the interplay between chemical conditions and biological activity. This research provides valuable information for bioremediation strategies and understanding microbial metabolism in various environmental conditions (Stuart et al., 1999).

Analytical Chemistry Applications

Research on the determination of chlorinated phenols in various products, including 2,3,5,6-tetrachlorophenyl acetate, is crucial in analytical chemistry for developing methods to detect and quantify these compounds in environmental samples and consumer products (Shen Ri-jiong, 2012).

Environmental Impact and Treatment

Studies on the reductive dechlorination of chlorophenols by microbial consortia are significant for understanding the environmental impact of these compounds and developing effective treatment strategies for contaminated sites (Nicholson et al., 1992).

Safety and Hazards

Propiedades

IUPAC Name |

(2,3,5,6-tetrachlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl4O2/c1-3(13)14-8-6(11)4(9)2-5(10)7(8)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBOZDKIYJWIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977477 | |

| Record name | 2,3,5,6-Tetrachlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61925-90-4 | |

| Record name | Phenol, 2,3,5,6-tetrachloro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrachlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

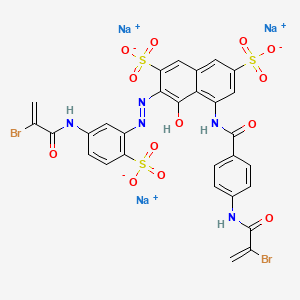

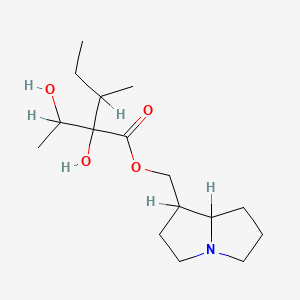

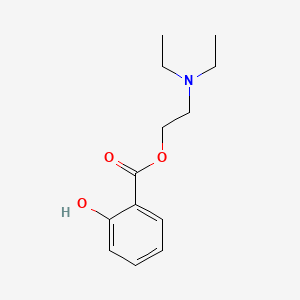

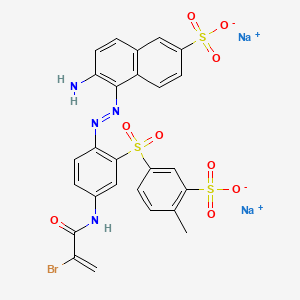

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.